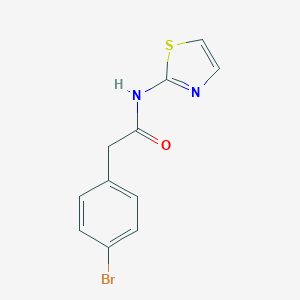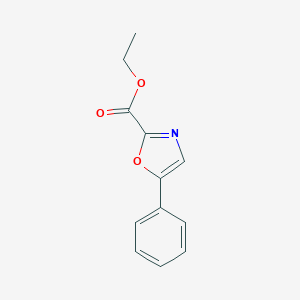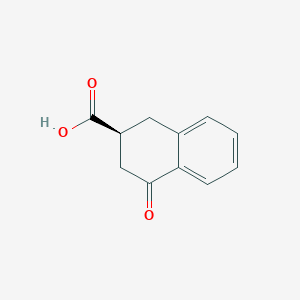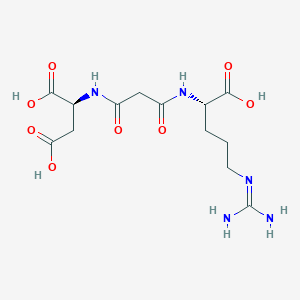
1,7-dimethyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“1,7-dimethyl-1H-indole-3-carbaldehyde” is a marine-derived natural product found in Lyngbya majuscula .
Synthesis Analysis
The synthesis of “1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives involves various synthetic procedures. These compounds are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyl-1H-indole-3-carbaldehyde” can be represented by the formula C11H11NO . The structure of this compound has been studied using various spectroscopic techniques such as NMR, FT-Raman, FT-IR, and UV-Visible .
Chemical Reactions Analysis
“1,7-dimethyl-1H-indole-3-carbaldehyde” and its derivatives are known to undergo various chemical reactions. For instance, they can be used as building blocks for many biologically active compounds .
Physical And Chemical Properties Analysis
The molecular weight of “1,7-dimethyl-1H-indole-3-carbaldehyde” is 173.21 g/mol . It has a topological polar surface area of 22 Ų . The compound has a rotatable bond count of 1 .
Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, including 1,7-dimethyl-1H-indole-3-carbaldehyde, have been increasingly recognized for their potential in treating cancer cells. Their application in oncology research is due to their ability to exhibit various biologically vital properties that can inhibit the growth and proliferation of cancerous cells .
Microbial Infections
These compounds also show promise in combating microbial infections. Their antimicrobial properties make them valuable in the development of new treatments for bacterial and viral diseases .
Metabolic Disorders
Indole derivatives are being studied for their role in treating different types of metabolic disorders. This includes their use as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in metabolic processes within the human body .
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant activities of indole derivatives make them candidates for treating conditions associated with inflammation and oxidative stress .
Antidiabetic Applications
Research has shown that indole derivatives can have antidiabetic effects, making them of interest for managing and treating diabetes .
Antimalarial and Antitubercular Activities
These compounds have been found to possess antimalarial and antitubercular activities, which could lead to new treatments for these serious infectious diseases .
Plant Growth Regulation
Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in higher plants, indicates that indole derivatives like 1,7-dimethyl-1H-indole-3-carbaldehyde could have applications in agriculture as plant growth regulators .
Pathogen Defense in Plants
In addition to human health applications, indole derivatives play a significant role in pathogen defense in plants, particularly cruciferous plants, suggesting potential agricultural applications .
Mécanisme D'action
Target of Action
1,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family, which is known for its diverse biological and clinical applications . .
Mode of Action
It is known that indole derivatives interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to generate biologically active structures .
Propriétés
IUPAC Name |
1,7-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFXCARKJCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616721 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
164353-61-1 | |
| Record name | 1,7-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





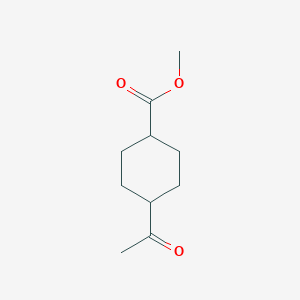
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)

